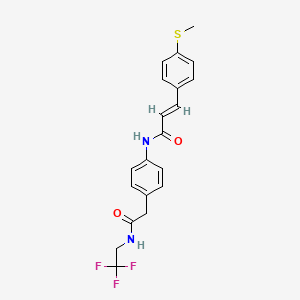
N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Utility in Pharmaceutical Products
The acetamide moiety, a common functional group in many natural and pharmaceutical products, underlines the significance of derivatives like N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide in synthetic chemistry. Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt as a versatile reagent for synthesizing substituted products, highlighting the role of methoxybenzyl derivatives in the development of natural and pharmaceutical products (Sakai et al., 2022).
Antimicrobial and Insecticidal Activities
Research on nitrogen heterocycles, including derivatives of pyridazinone and thiazole, demonstrates the antimicrobial potential of these compounds. Sherif (2014) synthesized compounds with antimicrobial activity via cyclization of 3-bromo-4-methoxy benzaldehyde thiosemicarbazone, indicating the relevance of methoxybenzyl components in antimicrobial research (Sherif, 2014). Furthermore, Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against cowpea aphid, suggesting the insecticidal applications of such compounds (Bakhite et al., 2014).
Antinociceptive Activity
Compounds derived from pyridazinone, such as those studied by Doğruer et al. (2000), have been found to exhibit significant antinociceptive activity. This suggests that derivatives like this compound may have applications in pain management research (Doğruer et al., 2000).
Potential in Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of coordination complexes, as investigated by Chkirate et al. (2019), reveal the potential of pyrazole-acetamide derivatives in forming compounds with significant antioxidant activity. This underscores the importance of such derivatives in the study of bioinorganic chemistry and their potential antioxidant properties (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-25-17-7-3-2-5-15(17)12-21-18(24)13-26-19-9-8-16(22-23-19)14-6-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAOHSYJOPSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2760040.png)



![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)

![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)



![N-[Cyclobutyl(cyclopentyl)methyl]prop-2-enamide](/img/structure/B2760055.png)


